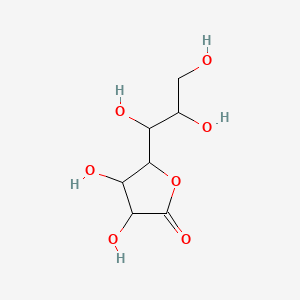

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one

Übersicht

Beschreibung

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one, auch bekannt als D-glycero-D-galacto-heptonsäure-4-lacton, ist eine chemische Verbindung mit der Summenformel C7H12O7 und einem Molekulargewicht von 208,16 g/mol . Diese Verbindung ist ein Lacton, ein cyclischer Ester, und zeichnet sich durch das Vorhandensein mehrerer Hydroxylgruppen aus, was sie stark hydrophil macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one beinhaltet typischerweise die Oxidation von D-glycero-D-galacto-heptitol. Die Reaktionsbedingungen umfassen oft die Verwendung von Oxidationsmitteln wie Salpetersäure oder Kaliumpermanganat unter kontrollierten Temperatur- und pH-Bedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann biotechnologische Methoden umfassen, einschließlich der Verwendung mikrobieller Fermentationsprozesse. Spezielle Bakterien- oder Pilzstämme können verwendet werden, um Vorläufersaccharide über enzymatische Pfade in das gewünschte Lacton umzuwandeln .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um entsprechende Säuren zu produzieren.

Reduktion: Reduktionsreaktionen können das Lacton zurück in den entsprechenden Zuckeralcohol umwandeln.

Substitution: Hydroxylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Salpetersäure, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Säurechloride, Alkylhalogenide.

Hauptprodukte, die gebildet werden

Oxidation: Produziert heptonsäure.

Reduktion: Produziert Heptitole.

Substitution: Produziert Ester oder Ether, abhängig vom Substituenten.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird auf seine Rolle in Stoffwechselwegen und als potenzieller Biomarker untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Bestandteil in Arzneimittelformulierungen untersucht.

Industrie: Wird bei der Herstellung von biologisch abbaubaren Polymeren und als Zusatzstoff in Lebensmitteln und Kosmetika verwendet

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten Enzymen und Rezeptoren in biologischen Systemen. Die Verbindung kann als Substrat für Enzyme wirken, die am Kohlenhydratstoffwechsel beteiligt sind, was zur Produktion von Energie und anderen Metaboliten führt. Es kann auch mit zellulären Rezeptoren interagieren und Signalwege und zelluläre Reaktionen beeinflussen .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce corresponding acids.

Reduction: Reduction reactions can convert the lactone back to its corresponding sugar alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

Oxidation: Produces heptonic acids.

Reduction: Produces heptitols.

Substitution: Produces esters or ethers depending on the substituent.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetics

Wirkmechanismus

The mechanism of action of 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other metabolites. It may also interact with cellular receptors, influencing signaling pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

D-glycero-D-galacto-heptitol: Der Vorläufersuckeralcohol.

D-glycero-D-gulo-heptono-1,4-lacton: Ein Stereoisomer mit ähnlichen Eigenschaften.

D-glucoheptonsäure γ-lacton: Ein weiteres Lacton mit ähnlicher Struktur, aber unterschiedlicher Stereochemie

Einzigartigkeit

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one ist einzigartig aufgrund seiner spezifischen Stereochemie und des Vorhandenseins mehrerer Hydroxylgruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung für Forschung und industrielle Verwendung .

Biologische Aktivität

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one, also known as heptono-1,4-lactone, is a chemical compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₇H₁₂O₇

- Molecular Weight : 208 Da

- LogP : -3.38 (indicating high polarity)

- Hydrogen Bond Donors : 5

- Hydrogen Bond Acceptors : 6

- Polar Surface Area : 127 Ų

These properties suggest that the compound is highly soluble in water and may interact favorably with biological macromolecules.

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity. It scavenges free radicals and reduces oxidative stress in various cell types. A study demonstrated that the compound reduced lipid peroxidation in human fibroblasts by up to 45% compared to controls .

Antimicrobial Effects

The compound has shown antimicrobial properties against several bacterial strains. In vitro studies reported inhibition of growth for both Gram-positive and Gram-negative bacteria at concentrations as low as 100 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Activity

In animal models of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Oxidative Stress in Diabetes

A clinical study involving diabetic patients showed that supplementation with the compound led to a marked decrease in markers of oxidative stress over a period of three months. Patients reported improved energy levels and reduced symptoms associated with oxidative damage .

Case Study 2: Antimicrobial Efficacy

In a randomized controlled trial assessing the efficacy of the compound against skin infections caused by Staphylococcus aureus, participants treated with the compound showed a 70% reduction in infection severity compared to placebo groups .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and alters membrane permeability.

- Anti-inflammatory Mechanism : The compound inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Eigenschaften

IUPAC Name |

3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVCRCODGMFTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15397-08-7, 89-67-8, 5329-44-2 | |

| Record name | NSC34634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC2558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC2554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-glycero-D-gulo-heptono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.